molecular formula C14H25NO4 B2622346 tert-butyl3-(1-ethoxy-1-oxopropan-2-yl)pyrrolidine-1-carboxylate CAS No. 2104261-91-6

tert-butyl3-(1-ethoxy-1-oxopropan-2-yl)pyrrolidine-1-carboxylate

Cat. No.: B2622346
CAS No.: 2104261-91-6
M. Wt: 271.357
InChI Key: UUBKHANXCHHCFT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(1-ethoxy-1-oxopropan-2-yl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate and ethyl acetoacetate under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of tert-butyl 3-(1-ethoxy-1-oxopropan-2-yl)pyrrolidine-1-carboxylate may involve large-scale batch or continuous processes. These methods often utilize automated systems to ensure precise control over reaction parameters, such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(1-ethoxy-1-oxopropan-2-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

tert-Butyl 3-(1-ethoxy-1-oxopropan-2-yl)pyrrolidine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 3-(1-ethoxy-1-oxopropan-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, influencing biochemical pathways and cellular processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to tert-butyl 3-(1-ethoxy-1-oxopropan-2-yl)pyrrolidine-1-carboxylate include:

Uniqueness

The uniqueness of tert-butyl 3-(1-ethoxy-1-oxopropan-2-yl)pyrrolidine-1-carboxylate lies in its specific structural features and reactivity. Its tert-butyl and ethoxy groups confer distinct chemical properties, making it a valuable intermediate in organic synthesis and a versatile tool in scientific research .

Properties

IUPAC Name

tert-butyl 3-(1-ethoxy-1-oxopropan-2-yl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-6-18-12(16)10(2)11-7-8-15(9-11)13(17)19-14(3,4)5/h10-11H,6-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUBKHANXCHHCFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)C1CCN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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